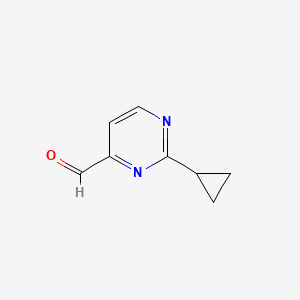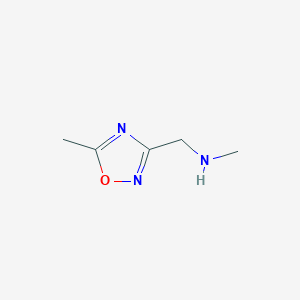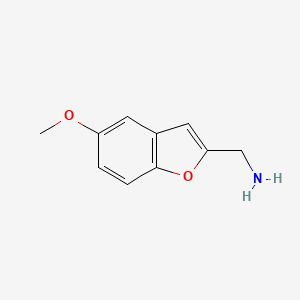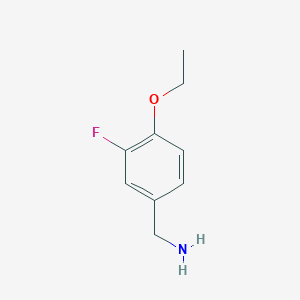
2-Cyclopropylpyrimidine-4-carbaldehyde
Vue d'ensemble
Description
2-Cyclopropylpyrimidine-4-carbaldehyde is an organic compound with the molecular formula C8H8N2O It is a pyrimidine derivative featuring a cyclopropyl group at the second position and an aldehyde group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyrimidine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-Cyclopropylpyrimidine-4-carboxylic acid.
Reduction: 2-Cyclopropylpyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropylpyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylpyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropylpyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Cyclopropylpyrimidine-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2-Cyclopropylpyrimidine: Lacks the aldehyde group.
Uniqueness
2-Cyclopropylpyrimidine-4-carbaldehyde is unique due to the presence of both the cyclopropyl and aldehyde groups, which confer specific reactivity and binding properties. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds and a useful tool in chemical research.
Propriétés
IUPAC Name |
2-cyclopropylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBFPFJYLGEEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652329 | |
| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948549-81-3 | |
| Record name | 2-Cyclopropyl-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948549-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using phosphomolybdic acid in the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde?
A1: Phosphomolybdic acid acts as an efficient catalyst in the Kabachnik–Fields reaction, enabling the one-pot synthesis of α-aminophosphonates from this compound, a phosphite, and an aromatic amine [, ]. This method offers a streamlined approach compared to traditional multi-step syntheses.
Q2: What are the potential applications of α-aminophosphonates synthesized using this compound?
A2: While the provided research focuses on the synthesis methodology, α-aminophosphonates are recognized for their diverse biological activities. They have shown potential as enzyme inhibitors, herbicides, and therapeutic agents for various conditions [, ]. The incorporation of the 2-cyclopropylpyrimidine moiety in the α-aminophosphonate structure could potentially introduce unique properties and influence its interaction with biological targets. Further research is needed to explore the specific applications of these synthesized compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)

![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)





![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)
![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)


